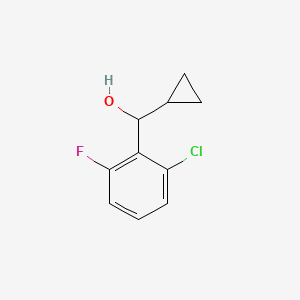
2-Bromo-3-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(trifluoromethoxy)aniline, also known as 2-BTFA, is an aromatic amine compound with a bromine atom attached to the nitrogen atom of an aniline group. It is used in organic synthesis as an intermediate in the synthesis of various organic compounds. It has been widely studied in recent years due to its interesting properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Bromo-3-(trifluoromethoxy)aniline serves as an important intermediate in agrochemicals. An improved synthesis process of a similar compound, 2,6-dibromo-4-trifluoromethoxy aniline, has been described, showing a high reaction yield and purity, indicating the compound's relevance in chemical synthesis and industry applications (Ding, 2011).
Material Science and Electronics
- Research suggests potential applications of related compounds in the field of Nonlinear Optical (NLO) materials, highlighting the significance of trifluoromethoxy anilines in developing new materials with unique electronic and optical properties (Revathi et al., 2017).
Methodological Advances in Organic Synthesis
- A novel, transition metal-free method for the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been reported. This method emphasizes the importance of such compounds in the synthesis of biologically active molecules and compounds with complex substitution patterns (Staudt, Cetin, & Bunch, 2022).
- The compound has been utilized in a photocatalytic process, indicating its role in facilitating chemical reactions under specific light conditions, showing its potential in the synthesis of functionally diverse molecules (Kong et al., 2017).
Pharmaceutical and Agrochemical Synthesis
- This compound derivatives are increasingly important in pharmaceuticals and agrochemicals due to their strong electron-withdrawing nature and high lipophilicity. The study shows the synthesis of these compounds using a new reagent, demonstrating its potential in drug and agrochemical development (Guo et al., 2017).
Advanced Synthesis Techniques and Applications
- The compound has been a part of advanced synthesis techniques that enable the creation of novel molecules with potential applications in various fields like materials science and pharmaceuticals. This includes unique methodologies for creating complex molecules and studying their properties (Ito et al., 2002).
Safety and Hazards
The safety data sheet for a related compound, 4-Bromo-2-(trifluoromethoxy)aniline, indicates that it is a combustible liquid and can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with personal protective equipment, including face protection . It’s reasonable to assume that 2-Bromo-3-(trifluoromethoxy)aniline would have similar hazards, but specific safety data for this compound was not found in the search results.
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-3-(trifluoromethoxy)aniline may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds can be involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
It is known that similar compounds can play a crucial role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the action of this compound.
Eigenschaften
IUPAC Name |
2-bromo-3-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUWTNXYMTPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805474-26-3 |
Source


|
| Record name | 2-Bromo-3-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
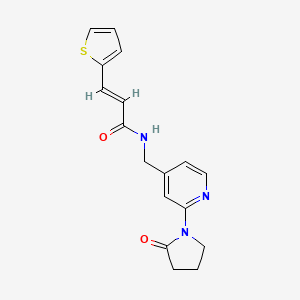
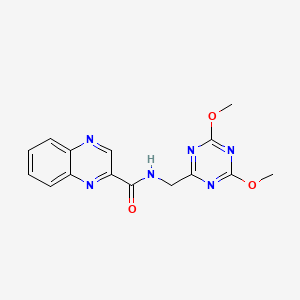
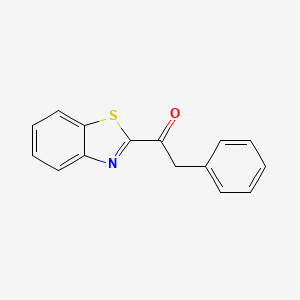
![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
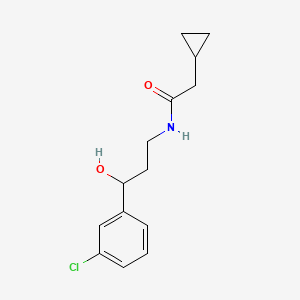
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-naphthalen-2-ylethanone;hydrochloride](/img/structure/B2526838.png)
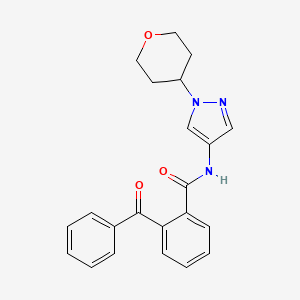

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)

